Nirmatrelvir metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nirmatrelvir is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease, which is a key enzyme in the replication of the virus . Nirmatrelvir, in combination with ritonavir, is marketed under the name Paxlovid for the treatment of COVID-19 .
Métodos De Preparación
The preparation of Nirmatrelvir metabolite M4 involves the oxidative metabolism of Nirmatrelvir. This process primarily occurs in the liver, where cytochrome P450 enzymes, particularly CYP3A4, mediate the oxidation of Nirmatrelvir . The synthetic routes for Nirmatrelvir itself have evolved from Pfizer’s original method to more sustainable strategies, such as flow chemistry and multicomponent reactions . These methods focus on optimizing yield and purification processes.
Análisis De Reacciones Químicas
Nirmatrelvir metabolite M4 undergoes several types of chemical reactions, primarily oxidation. The major oxidative reactions involve the pyrrolidinone ring, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and the tertiary-butyl group at the P3 position . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are the oxidized metabolites, including M4 .
Aplicaciones Científicas De Investigación
Nirmatrelvir metabolite M4 has several scientific research applications. In the field of medicine, it is studied for its role in inhibiting the SARS-CoV-2 3C-like protease, which is crucial for the replication of the virus . In chemistry, it serves as a model compound for studying oxidative metabolism mediated by cytochrome P450 enzymes .
Mecanismo De Acción
The mechanism of action of Nirmatrelvir metabolite M4 involves the inhibition of the SARS-CoV-2 3C-like protease. This protease is responsible for cleaving polyproteins 1a and 1ab of the virus, which are essential for viral replication . This compound binds to the active site of the protease and forms a covalent interaction with the cysteine residue at position 145, leading to the inactivation of the enzyme .
Comparación Con Compuestos Similares
Nirmatrelvir metabolite M4 can be compared with other similar compounds, such as PF-00835231 and remdesivir. PF-00835231 is another inhibitor of the SARS-CoV-2 3C-like protease, but it is not orally bioavailable like Nirmatrelvir . Remdesivir, on the other hand, is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase . The uniqueness of this compound lies in its potent inhibition of the SARS-CoV-2 3C-like protease and its oral bioavailability .
Propiedades
Número CAS |
2755812-07-6 |
---|---|
Fórmula molecular |
C23H32F3N5O5 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3R)-5-hydroxy-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O5/c1-21(2,3)16(30-20(36)23(24,25)26)19(35)31-9-12-14(22(12,4)5)15(31)18(34)28-11(8-27)6-10-7-13(32)29-17(10)33/h10-16,32H,6-7,9H2,1-5H3,(H,28,34)(H,29,33)(H,30,36)/t10-,11+,12+,13?,14+,15+,16-/m1/s1 |
Clave InChI |
AWSZFCNWIVMPPT-IJIOKDDCSA-N |
SMILES isomérico |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CC(NC3=O)O)C#N)C |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CC(NC3=O)O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.